molecular formula C10H13Cl2N5O B6606941 2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide dihydrochloride CAS No. 2839144-18-0

2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide dihydrochloride

Cat. No.: B6606941
CAS No.: 2839144-18-0
M. Wt: 290.15 g/mol
InChI Key: DWYRLZLMEWHVLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Reactants: 4-amino-1H-pyrazole and 3-pyridinecarboxylic acid
  • Conditions: Coupling reaction using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • Product: 2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide
  • Step 3: Formation of Dihydrochloride Salt

    • Reactants: 2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide and hydrochloric acid
    • Conditions: Dissolution in ethanol followed by addition of HCl gas
    • Product: 2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide dihydrochloride
  • Industrial Production Methods

    Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide dihydrochloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the pyridine ring. The final step involves the formation of the dihydrochloride salt.

    • Step 1: Synthesis of Pyrazole Ring

      • Reactants: Hydrazine hydrate and ethyl acetoacetate
      • Conditions: Reflux in ethanol
      • Product: 4-amino-1H-pyrazole

    Chemical Reactions Analysis

    Types of Reactions

    2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide dihydrochloride can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

      Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

      Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium

      Reduction: Sodium borohydride in methanol

      Substitution: Alkyl halides in the presence of a base like sodium hydroxide

    Major Products Formed

      Oxidation: Formation of corresponding oxides or hydroxyl derivatives

      Reduction: Formation of reduced amine derivatives

      Substitution: Formation of substituted pyrazole derivatives

    Scientific Research Applications

    2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide dihydrochloride has a wide range of applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

      Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide
    • 2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-4-yl)acetamide
    • 2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)propionamide

    Uniqueness

    2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide dihydrochloride is unique due to its specific substitution pattern on the pyrazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

    Properties

    IUPAC Name

    2-(4-aminopyrazol-1-yl)-N-pyridin-3-ylacetamide;dihydrochloride
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H11N5O.2ClH/c11-8-4-13-15(6-8)7-10(16)14-9-2-1-3-12-5-9;;/h1-6H,7,11H2,(H,14,16);2*1H
    Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DWYRLZLMEWHVLC-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CN=C1)NC(=O)CN2C=C(C=N2)N.Cl.Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H13Cl2N5O
    Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    290.15 g/mol
    Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.